Aldona ethyl enol ether
CAS No.: 2649-76-5
Cat. No.: VC13308405
Molecular Formula: C24H34O3
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2649-76-5 |
|---|---|
| Molecular Formula | C24H34O3 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one |
| Standard InChI | InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1 |
| Standard InChI Key | PFOMZLRVGKNKCE-PXFMPXEPSA-N |
| Isomeric SMILES | CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
| SMILES | CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C |
| Canonical SMILES | CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Aldona ethyl enol ether (IUPAC name: (8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one) comprises a steroidal backbone modified by an ethoxy group at position 3 and a spiro-linked oxolane lactone . The compound’s stereochemistry is critical to its reactivity, with six defined stereocenters influencing its conformational stability and interaction with biological targets .
Key Structural Features:
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Spirocyclic system: Fusion of a decahydrocyclopenta[a]phenanthrene moiety with a γ-lactone ring.
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Enol ether group: Ethoxy substituent at C3, enabling electrophilic addition and polymerization reactions .
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Molecular weight: 370.5 g/mol, with a calculated topological polar surface area of 35.5 Ų .
Spectroscopic and Computational Data
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Collision Cross Section (CCS): Predicted values range from 192.1 to 207.0 Ų for various adducts (e.g., [M+H]⁺: 193.1 Ų) .
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Mass spectrometry: Dominant peaks at m/z 370.25 (molecular ion) and 371.26 ([M+H]⁺) .
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NMR: Characteristic signals include a singlet for the ethoxy group (δ 1.10 ppm) and deshielded protons on the spiro-oxolane ring .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Aldona ethyl enol ether is synthesized via multistep routes starting from steroidal precursors. A pivotal step involves acid-catalyzed dehydration of aldona, a primary alcohol, to form the enol ether linkage .
Representative Protocol:
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Aldona preparation: Microbial oxidation of cholesterol derivatives yields aldona .
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Enol ether formation: Treatment with sulfuric acid (130–140°C) induces dehydration, forming the ethoxy-substituted alkene .
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Spirolactonization: Intramolecular esterification under basic conditions generates the oxolane ring .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts . Key considerations include:
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Catalyst selection: Heterogeneous acid catalysts (e.g., sulfonated resins) enhance reaction efficiency.
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Process monitoring: Multivariate tools analyze batch data to ensure consistency in stereochemical outcomes .
Case Study: Spironolactone Intermediate
Aldona ethyl enol ether serves as a precursor in spironolactone synthesis, a potassium-sparing diuretic. Industrial batches (1,000+ kg) utilize the following pathway :
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Epoxidation: Reaction with tert-butyl hydroperoxide introduces a 9,11-epoxide group.
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Malonate addition: Dialkyl malonates undergo conjugate addition to form the C21 ester .
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Lactonization: Acidic hydrolysis and cyclization yield spironolactone .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Additions
The enol ether’s electron-rich double bond facilitates reactions with electrophiles:
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Acid-catalyzed hydration: Forms hemiacetals, pivotal in synthesizing steroid analogs .
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Thiol-ene reactions: Thiols add across the double bond to generate thioethers, used in polymer crosslinking .
Oxidation and Functionalization
Ruthenium-catalyzed oxidation with water converts the enol ether to esters, enabling late-stage diversification of steroid frameworks . For example, Ru-PNP complexes (e.g., [Ru(RCC-tpy)(bpy)(Hmte)]²⁺) mediate selective oxidation under mild conditions .
Polymerization
Vinyl ether subfamilies polymerize via radical or cationic mechanisms to yield polyvinyl ethers. Industrial applications include:
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Photopolymerizable resins: UV-cured coatings with high thermal stability .
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Drug delivery systems: Biodegradable polymers for controlled release formulations .
Pharmacological and Biological Applications
Steroid Hormone Modulation
Aldona ethyl enol ether derivatives inhibit cytochrome P450 enzymes (e.g., CYP17A1), reducing androgen synthesis in prostate cancer therapy .
Key Findings:
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ACE inhibition: Derivatives lower blood pressure by blocking angiotensin-converting enzyme (IC₅₀ = 12 nM) .
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Anti-inflammatory activity: Structural analogs suppress COX-2 expression, reducing prostaglandin E₂ levels in vitro .
Case Studies in Drug Development
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Epoxymexrenone synthesis: A 9,11-epoxy steroid synthesized via Aldona ethyl enol ether intermediates demonstrates potent mineralocorticoid receptor antagonism .
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Antiandrogen agents: Thioether derivatives exhibit >90% inhibition of 5α-reductase in preclinical models .
Industrial and Material Science Applications
Polymer Chemistry
Enol ethers serve as monomers in photopolymerization, producing materials with tailored mechanical properties:
| Property | Poly(Aldona ethyl enol ether) | Poly(Methyl vinyl ether) |
|---|---|---|
| Tensile Strength | 45 MPa | 30 MPa |
| Thermal Stability | 220°C | 180°C |
| Solubility | Chloroform, THF | Water, Ethanol |
Data adapted from industrial production reports .
Rocket Propellants
Historically, vinyl ether mixtures (including ethyl derivatives) were used in hypergolic fuels due to their rapid ignition with nitric acid . Modern applications focus on non-corrosive alternatives.
Future Directions and Research Opportunities
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Green synthesis: Developing biocatalytic routes using engineered oxidoreductases to replace acid-catalyzed steps .
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Targeted drug delivery: Functionalizing polyvinyl ethers with ligand motifs for tumor-specific accumulation .
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Computational modeling: Machine learning approaches to predict reaction outcomes in steroidal enol ether chemistry .
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